molecular formula C12H19N3O B12637486 1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol

1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol

Cat. No.: B12637486
M. Wt: 221.30 g/mol
InChI Key: DSXZZAFXHDTURO-UHFFFAOYSA-N
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Description

1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol typically involves multi-step reactions. One common method starts with piperidinol and catechol as starting materials. The synthesis involves several steps, including cyclization, hydrogenation, and functionalization reactions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, involves scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. For example, as a CCR5 antagonist, it binds to the CCR5 receptor, preventing the entry of HIV into host cells. This interaction involves the formation of a strong salt-bridge between the basic nitrogen atom of the compound and the receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol is unique due to its specific structural features, including the isopropyl group on the pyrimidine ring and the hydroxyl group on the piperidine ring. These features contribute to its distinct biological activities and potential therapeutic applications .

Biological Activity

1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H17N3O
  • Molecular Weight : 219.29 g/mol
  • CAS Number : [not provided in sources]

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Enzyme Inhibition : Inhibits enzymes such as acetylcholinesterase (AChE) and urease.
  • Cytotoxicity : Shows cytotoxic effects on cancer cell lines.

The mechanism of action is primarily through the interaction with specific molecular targets, including:

  • Binding to enzymes and receptors, leading to inhibition or modulation of their activity.
  • Potential interference with cellular signaling pathways related to growth and proliferation.

Antimicrobial Studies

In a study evaluating the antimicrobial properties of similar piperidine derivatives, compounds were tested against various strains, including Staphylococcus aureus and Escherichia coli. Results indicated moderate to strong antibacterial activity, suggesting that this compound may possess similar properties due to its structural similarities with other active compounds .

Enzyme Inhibition Studies

Research has demonstrated that piperidine derivatives can act as effective inhibitors of AChE, which is crucial in the treatment of Alzheimer’s disease. In vitro studies reported IC50 values indicating significant inhibition potential, which could be extrapolated to suggest that this compound may exhibit comparable enzyme inhibitory activity .

Cytotoxicity Assays

Studies involving various cancer cell lines have shown that piperidine derivatives can induce apoptosis. For instance, compounds structurally related to this compound were observed to inhibit cell proliferation in a dose-dependent manner, indicating potential for therapeutic applications in oncology .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialModerate to strong activity
Enzyme InhibitionSignificant AChE inhibition
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Antibacterial Efficacy : A recent study synthesized a series of piperidine derivatives and evaluated their antibacterial efficacy against Salmonella Typhi and Bacillus subtilis. The results showed that certain derivatives exhibited strong antibacterial properties, suggesting that this compound could be developed as a lead compound for antibiotic development .
  • Neuroprotective Potential : In a study focused on neurodegenerative diseases, compounds with similar structures were evaluated for their ability to inhibit AChE. The findings indicated that these compounds could serve as potential treatments for Alzheimer's disease due to their ability to enhance cholinergic transmission .

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

1-(5-propan-2-ylpyrimidin-2-yl)piperidin-4-ol

InChI

InChI=1S/C12H19N3O/c1-9(2)10-7-13-12(14-8-10)15-5-3-11(16)4-6-15/h7-9,11,16H,3-6H2,1-2H3

InChI Key

DSXZZAFXHDTURO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(N=C1)N2CCC(CC2)O

Origin of Product

United States

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